molecular formula C18H20BrN B3047440 1-benzyl-2,3,3-trimethyl-3H-indol-1-ium bromide CAS No. 139417-75-7

1-benzyl-2,3,3-trimethyl-3H-indol-1-ium bromide

Cat. No. B3047440
CAS RN: 139417-75-7
M. Wt: 330.3 g/mol
InChI Key: SPNKEZPNVIOVTQ-UHFFFAOYSA-M
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Description

1-benzyl-2,3,3-trimethyl-3H-indol-1-ium bromide, also known as BTI, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of indole derivatives, which are known for their diverse biological activities.

Scientific Research Applications

Optical Materials and Photonics

1-Benzyl-2,3,3-trimethyl-3H-indol-1-ium bromide derivatives demonstrate significant potential in the field of second-order nonlinear optical materials. Research indicates their relevance in integrated photonics, optical data storage, and optical information processing. A study highlighted the synthesis and characterization of benzo[e]indol salts as electron-withdrawing groups, demonstrating their efficiency in second harmonic generation, a crucial aspect of nonlinear optics (Wen et al., 2020).

Synthesis of Heterocyclic Compounds

The compound plays a role in the synthesis of various heterocyclic compounds. For instance, its reactions with different reagents have been studied for the synthesis of 2-(trimethylsilyl)indoles and 3,9,9,9a-tetramethyl-1,2,3,9a-tetrahydro-9H-imidazo[1,2-a]-indol-2-ones, compounds with potential applications in medicinal chemistry and material science (Bartoli et al., 1991); (Valaityte et al., 2004).

Crystal and Molecular Structure Analysis

Understanding the crystal and molecular structure of 1-benzyl-2,3,3-trimethyl-3H-indol-1-ium bromide and its derivatives is crucial for applications in materials science. A study focused on determining the structure of a related compound, 1-benzyl-1,2,2-trimethyl azetidinium bromide, via single crystal x-ray diffraction. This research is important for the development of new materials with specific electronic and optical properties (Trefonas & Towns, 1968).

Fluorescent Probes and pH Sensing

Derivatives of 1-benzyl-2,3,3-trimethyl-3H-indol-1-ium bromide have been utilized in the creation of fluorescent probes. These probes are designed for applications in detecting extreme acidity or alkalinity, which is critical in environmental monitoring and chemical analysis. A study synthesized indolium-based ionic liquids as probes, demonstrating their effectiveness in pH sensing and their potential in various analytical applications (Li et al., 2019).

Corrosion Inhibition

Indolium-based compounds, including derivatives of 1-benzyl-2,3,3-trimethyl-3H-indol-1-ium bromide, show potential as corrosion inhibitors. Their efficiency in preventing corrosion of metals in acidic environments makes them valuable in industrial applications. A study explored the use of newly synthesized indolium-based ionic liquids for inhibiting the corrosion of mild steel in acid medium, highlighting their potential in extending the lifespan of metal structures and components (Ahmed et al., 2019).

properties

IUPAC Name

1-benzyl-2,3,3-trimethylindol-1-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N.BrH/c1-14-18(2,3)16-11-7-8-12-17(16)19(14)13-15-9-5-4-6-10-15;/h4-12H,13H2,1-3H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPNKEZPNVIOVTQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=[N+](C2=CC=CC=C2C1(C)C)CC3=CC=CC=C3.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10577637
Record name 1-Benzyl-2,3,3-trimethyl-3H-indol-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-2,3,3-trimethyl-3H-indol-1-ium bromide

CAS RN

139417-75-7
Record name 1-Benzyl-2,3,3-trimethyl-3H-indol-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10577637
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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